molecular formula C11H13BrN2S B13077489 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide

Cat. No.: B13077489
M. Wt: 285.21 g/mol
InChI Key: PGFOQDKYDPFIRS-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide typically involves the reaction of 2-phenylthiazole with ethylamine under specific conditions. The process may include steps such as hydrazinolysis, methylation, dimethylation, acylation, and carbamoylation . The reaction conditions often involve the use of solvents like acetic acid and catalysts such as sodium acetate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with microbial enzymes to exert its antimicrobial activity or modulate signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine hydrobromide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H13BrN2S

Molecular Weight

285.21 g/mol

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)ethanamine;hydrobromide

InChI

InChI=1S/C11H12N2S.BrH/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9;/h1-5,8H,6-7,12H2;1H

InChI Key

PGFOQDKYDPFIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CCN.Br

Origin of Product

United States

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